2-Propoxyquinoline
Overview
Description
2-Propoxyquinoline is an organic compound belonging to the quinoline family. It is characterized by a quinoline ring system with a propoxy group attached at the second position.
Mechanism of Action
Target of Action
2-Propoxyquinoline is a derivative of quinoline . Quinolines and their derivatives have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . The primary targets of quinolines are bacterial gyrase and topoisomerase IV enzymes .
Mode of Action
It is known that quinolines and their derivatives attain high and selective activity through different mechanisms of action . They inhibit bacterial DNA synthesis by forming a ternary complex with a DNA molecule and gyrase and topoisomerase IV enzymes, thus blocking bacterial DNA supercoiling .
Biochemical Pathways
Quinolines are known to interfere with the dna supercoiling process, which is essential for various cellular functions such as replication, transcription, and recombination .
Pharmacokinetics
Quinolones, a class of compounds related to this compound, are known for their broad-spectrum activity and excellent tissue penetration . These properties suggest that this compound may also exhibit favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of this compound’s action is likely to be the inhibition of bacterial growth due to its interference with DNA supercoiling . This can lead to the death of the bacteria, making this compound a potential antimicrobial agent .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Propoxyquinoline can be synthesized through several methods. One common approach involves the reaction of 2-chloroquinoline with sodium propanolate. This reaction typically occurs under reflux conditions, where the 2-chloroquinoline is heated with sodium propanolate in a suitable solvent, such as ethanol, to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Industrial methods may also incorporate continuous flow reactors and advanced purification techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Propoxyquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert this compound to its corresponding dihydroquinoline derivatives. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at positions 5 and 8.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out in acidic or neutral conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Halogens (e.g., chlorine, bromine), nitro compounds; reactions often require catalysts or specific conditions like elevated temperatures.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated or nitro-substituted quinolines.
Scientific Research Applications
2-Propoxyquinoline has several scientific research applications:
Biology: This compound is used in the study of biological systems, particularly in understanding the interactions of quinoline derivatives with biological targets.
Comparison with Similar Compounds
- Quinoline
- 2-Hydroxyquinoline
- Chloroquine
- Pamaquine
- Tafenoquine
- Bulaquine
- Quinine
- Mefloquine
- Amodiaquine
Properties
IUPAC Name |
2-propoxyquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-2-9-14-12-8-7-10-5-3-4-6-11(10)13-12/h3-8H,2,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWTYSZJLCDUDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC2=CC=CC=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90343372 | |
Record name | 2-Propoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90343372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
945-83-5 | |
Record name | 2-Propoxyquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=945-83-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90343372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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